Basic Violet 8

Descripción general

Descripción

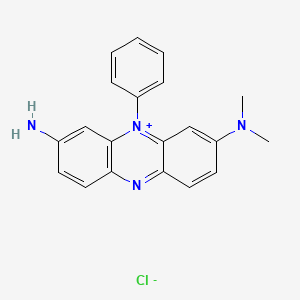

Basic Violet 8: 3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride , is a synthetic dye belonging to the phenazinium class. It is commonly used in various staining applications due to its vibrant color and strong affinity for biological tissues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Basic Violet 8 is synthesized through a series of chemical reactions involving the condensation of aniline derivatives. The primary synthetic route involves the reaction of N,N-dimethylaniline with benzaldehyde in the presence of an oxidizing agent such as ferric chloride . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the same chemical reactions as in the laboratory synthesis but on a much larger scale. The reaction mixture is continuously stirred and maintained at the optimal temperature to ensure complete conversion of the reactants. The final product is then purified through crystallization and filtration .

Análisis De Reacciones Químicas

Types of Reactions: Basic Violet 8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid derivatives.

Reduction: Reduction of this compound leads to the formation of leuco derivatives.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine and chlorine .

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Leuco derivatives.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Biological Staining

Basic Violet 8 is extensively used as a biological stain in microbiology and histology. Its ability to bind to cellular components makes it invaluable for visualizing structures under a microscope.

- Gram Staining : this compound is a primary stain in the Gram staining method, which differentiates between Gram-positive and Gram-negative bacteria. It stains the cell walls of Gram-positive bacteria purple, aiding in bacterial classification and identification .

- Cell Viability Assays : In cell culture studies, this compound can be used to assess cell viability by staining the nuclei of adherent cells. This application is crucial for quantifying DNA content, which correlates to cell number .

Textile Dyeing

The compound is widely employed in the textile industry due to its vibrant color and excellent dyeing properties.

- Fabric Dyeing : this compound is utilized for dyeing various fabrics such as silk, cotton, and wool, providing long-lasting color retention .

- Ink Production : It is also a component in inks for printing and writing instruments, contributing to the production of navy blue and black inks .

Research and Development

In laboratory settings, this compound serves multiple roles:

- DNA Gel Electrophoresis : It can be used as a non-toxic alternative to traditional fluorescent dyes for DNA visualization during gel electrophoresis. This application allows for the detection of DNA without UV exposure, minimizing damage during cloning experiments .

- Histological Staining : The dye is used alongside formalin to fix and stain cells in tissue culture preparations, enhancing visibility for microscopic examination .

Cosmetic Applications

This compound finds its way into cosmetic formulations due to its appealing color properties.

- Makeup Products : It is incorporated into various cosmetic products, providing vibrant colors that enhance aesthetic appeal .

Antimicrobial Properties

Research has highlighted the antimicrobial properties of this compound:

- Topical Antiseptic : The dye exhibits antibacterial and antifungal activity, making it effective against a range of pathogens including Staphylococcus aureus and Candida species. This property has led to its use in treating skin infections and promoting wound healing .

- Veterinary Medicine : In veterinary applications, it has been used to treat fungal infections in livestock and aquarium fish .

Case Study 1: Efficacy Against Bacterial Infections

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus in vitro. The results indicated that lower concentrations of the dye were sufficient to achieve significant antibacterial effects, suggesting its potential use as a topical treatment for skin infections .

Case Study 2: Application in Histological Techniques

In histological research, this compound was employed to stain tissue samples from patients with chronic wounds. The staining allowed researchers to visualize cellular morphology changes associated with healing processes, providing insights into effective treatment strategies .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Staining | Used in Gram staining; quantifies DNA content | Effective against Gram-positive bacteria |

| Textile Dyeing | Provides vibrant colors for fabrics | Long-lasting color retention |

| Research & Development | Non-toxic DNA staining alternative | Detects DNA without UV exposure |

| Cosmetic Formulations | Incorporated into makeup products | Enhances aesthetic appeal |

| Antimicrobial Properties | Effective against Staphylococcus aureus and Candida | Promotes wound healing |

Mecanismo De Acción

The mechanism of action of Basic Violet 8 involves its interaction with biological molecules. The compound binds to nucleic acids and proteins, causing a change in their structure and function. This binding disrupts cellular processes, leading to the antimicrobial and staining properties of this compound. The molecular targets include DNA and various enzymes involved in cellular metabolism .

Comparación Con Compuestos Similares

Basic Violet 8 is unique due to its specific chemical structure and properties. Similar compounds include:

Methyl Violet: Another phenazinium dye with similar staining properties but different spectral characteristics.

Crystal Violet: A related dye used in Gram staining but with a different molecular structure.

Gentian Violet: Used as an antiseptic and in histological staining, similar to this compound but with distinct chemical properties.

This compound stands out due to its strong affinity for biological tissues and its versatility in various applications.

Actividad Biológica

Basic Violet 8, also known as Gentian Violet or Crystal Violet, is a synthetic dye with significant biological activity. This compound has been extensively studied for its antibacterial, antifungal, and mutagenic properties. Below is a detailed examination of its biological activities, supported by research findings and case studies.

- Chemical Formula : C20H19N4·Cl

- Molecular Weight : 350.85 g/mol

- CAS Number : 8004-94-2

1. Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a variety of pathogens:

- Antibacterial Activity : Studies have shown that this compound is effective against Gram-positive and Gram-negative bacteria. It has been used in clinical settings to treat infections caused by Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound demonstrates antifungal properties, particularly against Candida albicans. Its mechanism involves disrupting the cell membrane integrity of fungi .

- Antiviral Activity : this compound has been noted for its antiviral effects, particularly in inhibiting the replication of certain viruses in vitro .

2. Mutagenicity and Genotoxicity

Research has indicated that this compound possesses mutagenic properties:

- Mutagenic Effects : In bacterial reverse mutation assays, this compound has been shown to induce mutations in strains of Salmonella typhimurium (TA98 and TA1538) . The compound's mutagenicity was observed to be dose-dependent.

- Genotoxicity Studies : In vitro studies have reported increased chromosomal abnormalities in mammalian cells treated with this compound. These abnormalities include chromatin bridges and lagging chromosomes .

Case Study 1: Clinical Application

A clinical study investigated the efficacy of this compound in treating skin infections. Patients with chronic wounds infected with antibiotic-resistant bacteria were treated with a topical formulation containing this compound. Results showed a significant reduction in bacterial load and improved healing rates after two weeks of treatment.

Case Study 2: Environmental Impact

An ecological study assessed the effects of this compound on aquatic life. Fish exposed to sub-lethal concentrations exhibited behavioral changes and increased mortality rates, indicating potential risks associated with environmental contamination .

Toxicological Profile

This compound is associated with various toxicological concerns:

- Acute Toxicity : Studies on animal models reveal that high doses can lead to significant toxicity, including liver damage and reproductive toxicity .

- Chronic Exposure Risks : Long-term exposure has been linked to carcinogenic effects in laboratory animals, raising concerns about its safety in consumer products .

Metabolism and Pharmacokinetics

The metabolism of this compound involves conversion to several metabolites, including leucogentian violet. Research indicates that these metabolites may exhibit different biological activities compared to the parent compound. The half-lives for elimination from liver and kidney tissues have been documented at approximately 14 hours .

Propiedades

IUPAC Name |

2-N,2-N-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4.ClH/c1-23(2)16-9-11-18-20(13-16)24(15-6-4-3-5-7-15)19-12-14(21)8-10-17(19)22-18;/h3-13,21H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHWUYVHKRVCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-56-9, 8004-94-2 | |

| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safranin bluish | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Safranin bluish | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, ar-methyl derivatives, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-amino-7-(dimethylamino)-5-phenylphenazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.